ethyl 7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate
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Overview
Description
Ethyl 7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate is a heterocyclic compound with a fused imidazo-pyrimidine ring system. This compound is of significant interest in organic and medicinal chemistry due to its unique structural features and potential biological activities .
Preparation Methods
The synthesis of ethyl 7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . One common synthetic route includes the condensation of 2-aminopyrimidine with ethyl glyoxylate under acidic conditions, followed by cyclization to form the imidazo-pyrimidine ring system . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity.
Chemical Reactions Analysis
Ethyl 7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, often using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Ethyl 7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of ethyl 7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Ethyl 7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate can be compared with other similar compounds such as imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines . These compounds share the imidazo ring system but differ in the attached heterocyclic rings. The unique structural features of this compound, such as the presence of the ethyl ester group, contribute to its distinct chemical and biological properties .
Similar Compounds
- Imidazo[1,2-a]pyridine
- Imidazo[1,2-a]pyrimidine
- 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
Properties
CAS No. |
2375270-15-6 |
---|---|
Molecular Formula |
C9H11N3O2 |
Molecular Weight |
193.2 |
Purity |
95 |
Origin of Product |
United States |
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